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Compound of Interest

Compound Name: Caroxazone

Cat. No.: B1668578 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Caroxazone, focusing on its chemical

classification as a 1,3-benzoxazine derivative. The document will cover its chemical identity, the

logical basis for its classification, relevant quantitative data, and a generalized experimental

framework for its synthesis and structural confirmation.

Chemical Identity and Classification
Caroxazone is a compound that was developed as an antidepressant. Its core chemical

structure is what classifies it as a 1,3-benzoxazine derivative. The systematic IUPAC name for

Caroxazone is 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide[1]. This name explicitly identifies

the presence of a 1,3-benzoxazine ring system, which is a bicyclic heterocycle consisting of a

benzene ring fused to an oxazine ring. The "1,3" designation indicates the positions of the

oxygen and nitrogen atoms in the oxazine ring relative to each other.

The fundamental structure of Caroxazone is characterized by this 1,3-benzoxazine core with

an acetamide group attached to the nitrogen at position 3 and a carbonyl group at position 2 of

the oxazine ring.
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Identifier Value

IUPAC Name 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide[1]

Molecular Formula C₁₀H₁₀N₂O₃

Molar Mass 206.201 g·mol⁻¹

CAS Number 18464-39-6

Experimental and Quantitative Data
While Caroxazone is no longer on the market, historical clinical data provides some

quantitative insights into its pharmacological profile as a reversible monoamine oxidase

inhibitor (MAOI)[2][3].

Parameter Value Conditions Source

Dosage 300 or 600 mg/day

Oral administration for

12 days in healthy

volunteers

[3]

Mean Steady-State

Plasma Levels
~6 µg/ml 300 mg/day dosage [3]

~11-12 µg/ml 600 mg/day dosage [3]

Effect on Urinary

Tryptamine

Significant, dose-

dependent increase

300 or 600 mg/day for

12 days
[3]

MAO-B Preference

Five-fold preference

for MAO-B over MAO-

A

In vitro studies [2]

Synthesis and Structural Elucidation: A Generalized
Approach
Detailed, step-by-step experimental protocols for the original synthesis and full spectral

analysis of Caroxazone are not readily available in recent literature. However, based on known
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chemical principles and a brief described synthesis[2], a general experimental workflow can be

outlined.

Generalized Synthetic Workflow
The synthesis of Caroxazone involves a two-step process:

Reductive Amination: The initial step is the formation of an amino alcohol by the reductive

amination of salicylaldehyde with glycinamide.

Cyclization: The resulting intermediate is then cyclized using phosgene to form the 1,3-

benzoxazin-2-one ring.

Step 1: Reductive Amination

Step 2: Cyclization

Salicylaldehyde

N-(2-hydroxybenzyl)glycinamide

Reductive Amination

Glycinamide

Caroxazone
(2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide)

Cyclization

Phosgene

Click to download full resolution via product page

A generalized synthetic workflow for Caroxazone.

Protocol for Structural Elucidation
Confirmation of the 1,3-benzoxazine structure would rely on a combination of standard

spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://en.wikipedia.org/wiki/Caroxazone
https://www.benchchem.com/product/b1668578?utm_src=pdf-body
https://www.benchchem.com/product/b1668578?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668578?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the aromatic protons of the benzene ring, the

methylene protons of the oxazine ring and the acetamide side chain. The chemical shifts and

coupling patterns would be consistent with the proposed structure.

¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl

carbons of the oxazinone and acetamide groups, the aromatic carbons, and the aliphatic

carbons of the methylene groups.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show strong absorption bands corresponding to the

C=O stretching vibrations of the cyclic carbamate (in the 1,3-benzoxazin-2-one ring) and the

amide of the side chain.

Bands corresponding to C-N and C-O stretching, as well as aromatic C-H and C=C

stretching, would also be present.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of Caroxazone, which

should correspond to its molecular formula (C₁₀H₁₀N₂O₃).

The fragmentation pattern observed in the mass spectrum would provide further evidence for

the presence of the benzoxazine and acetamide moieties.

Mechanism of Action: Reversible MAO Inhibition
Caroxazone functions as an antidepressant by reversibly inhibiting monoamine oxidases

(MAO), enzymes that are crucial in the degradation of neurotransmitters like serotonin,

norepinephrine, and dopamine. By inhibiting MAO, Caroxazone increases the levels of these

neurotransmitters in the brain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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